![molecular formula C14H10ClF3N2O B11773039 4-Chloro-2-(4-(trifluoromethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidine](/img/structure/B11773039.png)
4-Chloro-2-(4-(trifluoromethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlor-2-(4-(Trifluormethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidin ist eine komplexe organische Verbindung, die eine Pyrano[3,4-D]pyrimidin-Grundstruktur aufweist. Diese Verbindung zeichnet sich durch die Einbindung einer Trifluormethylgruppe aus, die bekanntlich einzigartige chemische und biologische Eigenschaften verleiht. Das Vorhandensein sowohl von Chlor- als auch von Trifluormethylsubstituenten macht diese Verbindung für verschiedene wissenschaftliche Anwendungen besonders interessant.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Chlor-2-(4-(Trifluormethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidin beinhaltet typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren umfasst die Reaktion von 4-Chlor-3-Trifluormethylphenylisocyanat mit einem geeigneten Pyrano[3,4-D]pyrimidin-Vorläufer unter kontrollierten Temperaturbedingungen . Die Reaktion wird in der Regel in einem nicht-chlorierten organischen Lösungsmittel wie Toluol bei Temperaturen von 20 °C bis 60 °C durchgeführt . Das Zwischenprodukt wird dann mit p-Toluolsulfonsäure in einem polaren Lösungsmittel bei erhöhten Temperaturen weiter umgesetzt, um die endgültige Verbindung zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus können industrielle Verfahren fortschrittliche Reinigungstechniken wie Kristallisation und Chromatographie einbeziehen, um die Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Chlor-2-(4-(Trifluormethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Chlorgruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Chromtrioxid in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Natriummethoxid in Methanol für nukleophile Substitutionsreaktionen.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Oxiden und Hydroxyl-Derivaten.
Reduktion: Bildung von Aminen und Alkoholen.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
4-Chlor-2-(4-(Trifluormethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Industrie: In der Entwicklung von Agrochemikalien und Materialwissenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-Chlor-2-(4-(Trifluormethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wurde gezeigt, dass die Verbindung den NF-κB-Entzündungsweg hemmt und die Produktion von proinflammatorischen Zytokinen wie Tumornekrosefaktor-α (TNF-α) reduziert . Darüber hinaus kann es neuroprotektive Wirkungen entfalten, indem es das endoplasmatische Retikulum-Stress und die Apoptose-Signalwege hemmt .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(4-(trifluoromethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(4-(trifluoromethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) . Additionally, it may exert neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Chlor-2-(Trifluormethyl)pyridin: Teilt die Trifluormethyl- und Chlorsubstituenten, aber es fehlt der Pyrano[3,4-D]pyrimidin-Kern.
2-Chlor-4-(Trifluormethyl)pyrimidin: Ähnlicher Pyrimidin-Kern, aber unterschiedliches Substitutionsmuster.
Einzigartigkeit
4-Chlor-2-(4-(Trifluormethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidin ist aufgrund seiner Kombination aus einem Pyrano[3,4-D]pyrimidin-Kern mit sowohl Chlor- als auch Trifluormethylsubstituenten einzigartig. Diese einzigartige Struktur verleiht ihm eine ausgeprägte chemische Reaktivität und biologische Aktivität, wodurch es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen wird.
Eigenschaften
Molekularformel |
C14H10ClF3N2O |
|---|---|
Molekulargewicht |
314.69 g/mol |
IUPAC-Name |
4-chloro-2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H10ClF3N2O/c15-12-10-5-6-21-7-11(10)19-13(20-12)8-1-3-9(4-2-8)14(16,17)18/h1-4H,5-7H2 |
InChI-Schlüssel |
PHROINRCUWRKAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=C1C(=NC(=N2)C3=CC=C(C=C3)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


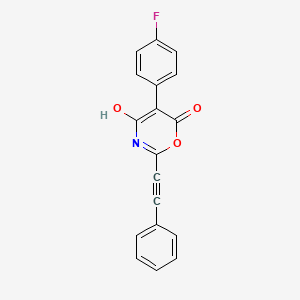
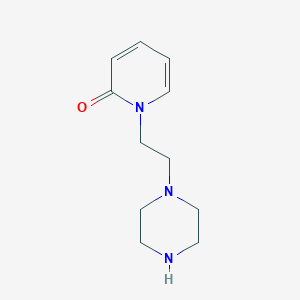
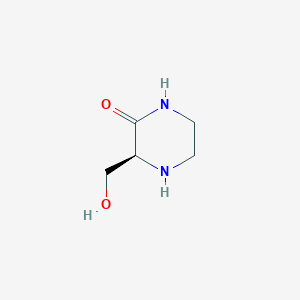
![2-(Difluoromethoxy)-6-methylbenzo[d]oxazole](/img/structure/B11772972.png)
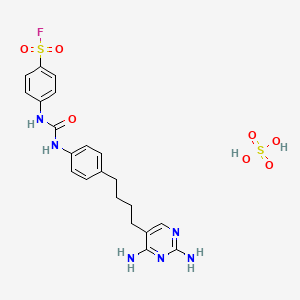
![Methyl 3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoate](/img/structure/B11772984.png)
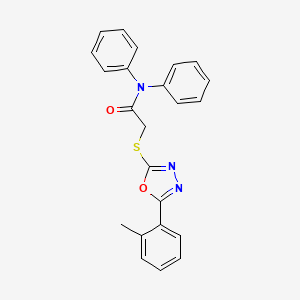
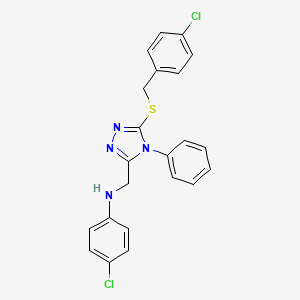
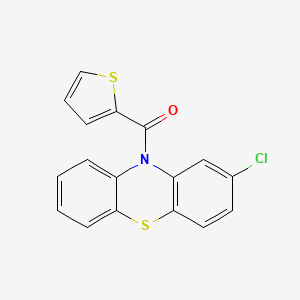
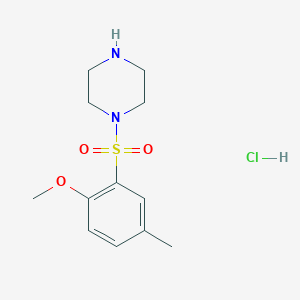
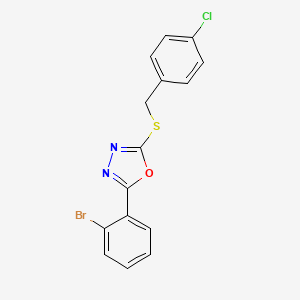
![4-Chloro-N-furan-2-ylmethyl-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B11773034.png)
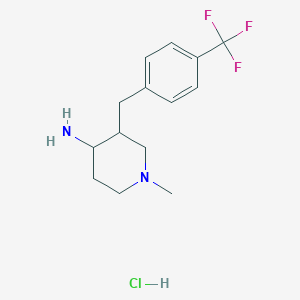
![7-tert-Butyl 1-ethyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B11773051.png)
